molecular formula C13H15NS B13304148 2-ethyl-N-(thiophen-2-ylmethyl)aniline

2-ethyl-N-(thiophen-2-ylmethyl)aniline

Cat. No.: B13304148
M. Wt: 217.33 g/mol
InChI Key: XSUQPKLNHKYFPZ-UHFFFAOYSA-N
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Description

2-ethyl-N-(thiophen-2-ylmethyl)aniline is an organic compound that features a thiophene ring and an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(thiophen-2-ylmethyl)aniline typically involves the reaction of 2-ethyl aniline with thiophen-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(thiophen-2-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-ethyl-N-(thiophen-2-ylmethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-N-(thiophen-3-ylmethyl)aniline
  • 2-ethyl-N-(furan-2-ylmethyl)aniline
  • 2-ethyl-N-(pyridin-2-ylmethyl)aniline

Uniqueness

2-ethyl-N-(thiophen-2-ylmethyl)aniline is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the development of organic semiconductors or pharmaceuticals .

Properties

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

2-ethyl-N-(thiophen-2-ylmethyl)aniline

InChI

InChI=1S/C13H15NS/c1-2-11-6-3-4-8-13(11)14-10-12-7-5-9-15-12/h3-9,14H,2,10H2,1H3

InChI Key

XSUQPKLNHKYFPZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NCC2=CC=CS2

Origin of Product

United States

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